4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole
Description
Chemical Identity and Structural Characteristics of 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole
IUPAC Nomenclature and Molecular Formula
The compound this compound follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry. The complete IUPAC name accurately describes the substitution pattern on the oxazole ring, with the chloromethyl group positioned at the 4-position, a methyl group at the 5-position, and a 4-methylphenyl substituent at the 2-position of the oxazole heterocycle. This naming system provides unambiguous identification of the molecular structure and allows for precise communication within the scientific community.
The molecular formula for this compound is C₁₂H₁₂ClNO, indicating the presence of twelve carbon atoms, twelve hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom. The molecular weight has been determined to be 221.68 grams per mole, which corresponds to the sum of atomic masses of all constituent atoms. The Chemical Abstracts Service registry number for this compound is 137090-44-9, providing a unique identifier for database searches and regulatory purposes.
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | |
| Molecular Formula | C₁₂H₁₂ClNO | |
| Molecular Weight | 221.68 g/mol | |
| CAS Registry Number | 137090-44-9 |
The structural representation can be expressed through various chemical notation systems. The canonical Simplified Molecular Input Line Entry System string is CC1=CC=C(C=C1)C2=NC(=C(O2)C)CCl, which provides a linear representation of the molecular connectivity. The International Chemical Identifier string is InChI=1S/C12H12ClNO/c1-8-3-5-10(6-4-8)12-14-11(7-13)9(2)15-12/h3-6H,7H2,1-2H3, offering a standardized method for representing the compound's structure. The corresponding International Chemical Identifier Key is DQTOUJFUSUPWOK-UHFFFAOYSA-N, providing a shortened, hashed version of the full International Chemical Identifier.
Crystallographic Analysis and X-ray Diffraction Studies
Crystallographic analysis and X-ray diffraction studies provide fundamental insights into the solid-state structure and molecular arrangement of this compound. X-ray diffraction represents a powerful analytical technique that reveals detailed information about crystal lattice parameters, atomic positions, and intermolecular interactions within crystalline materials. The technique relies on the interaction between X-ray radiation and the electron density distribution around atoms, producing characteristic diffraction patterns that can be analyzed to determine precise structural information.
The fundamental principle underlying X-ray diffraction analysis is Bragg's Law, expressed as n λ = 2d sinθ, where n represents an integer, λ is the X-ray wavelength, d is the interplanar spacing, and θ is the diffraction angle. This relationship allows researchers to determine the spacing between atomic planes within the crystal lattice by measuring the angles at which constructive interference occurs. For organic compounds like this compound, single-crystal X-ray diffraction provides the most detailed structural information, including precise bond lengths, bond angles, and molecular geometry.
The physical properties reported for this compound include a density of 1.16 grams per cubic centimeter and a boiling point of 350.6 degrees Celsius at 760 millimeters of mercury pressure. These properties suggest a relatively dense crystalline structure with significant intermolecular interactions. The presence of the chloromethyl substituent likely contributes to the overall molecular packing through potential hydrogen bonding and dipole-dipole interactions. X-ray crystallographic studies would be expected to reveal the precise three-dimensional arrangement of molecules within the unit cell, including any potential π-π stacking interactions between the aromatic rings and the positioning of the chloromethyl groups.
| Physical Property | Value | Units |
|---|---|---|
| Density | 1.16 | g/cm³ |
| Boiling Point | 350.6 | °C at 760 mmHg |
| Purity | 95 | % |
Spectroscopic Characterization
Nuclear Magnetic Resonance Spectral Data
Nuclear Magnetic Resonance spectroscopy serves as a cornerstone analytical technique for the structural characterization of this compound. The technique exploits the magnetic properties of atomic nuclei, particularly hydrogen-1 and carbon-13, to provide detailed information about molecular structure, connectivity, and electronic environment. Nuclear Magnetic Resonance spectroscopy operates on the principle that magnetically active nuclei, when placed in an external magnetic field, can absorb radiofrequency energy at specific frequencies that depend on their local electronic environment.
For this compound, hydrogen-1 Nuclear Magnetic Resonance spectroscopy would be expected to reveal several distinct resonance regions corresponding to the different hydrogen environments within the molecule. The aromatic protons of the 4-methylphenyl group would typically appear in the region between 7.0 and 8.5 parts per million, consistent with the chemical shift range observed for aromatic hydrogen atoms. The methyl group attached to the benzene ring would be expected to appear as a singlet around 2.3 parts per million, while the methyl group on the oxazole ring would likely resonate at a slightly different chemical shift due to the different electronic environment.
The chloromethyl group represents a particularly diagnostic feature in the Nuclear Magnetic Resonance spectrum, as the hydrogen atoms attached to the carbon bearing the chlorine substituent would be significantly deshielded and appear downfield from typical alkyl protons. This deshielding effect results from the electronegativity of the chlorine atom, which withdraws electron density from the adjacent carbon-hydrogen bonds. Carbon-13 Nuclear Magnetic Resonance spectroscopy would provide complementary information about the carbon framework of the molecule, with each carbon atom environment producing a distinct resonance signal.
Infrared and Raman Spectroscopy
Infrared and Raman spectroscopy provide valuable information about the vibrational characteristics and functional group identification of this compound. Infrared spectroscopy is based on the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment of the molecule. The technique allows for the identification of specific functional groups through their characteristic absorption frequencies, which are determined by the masses of the atoms involved in the vibration and the strength of the chemical bonds.
For this compound, several characteristic infrared absorption bands would be expected based on the functional groups present. The aromatic carbon-carbon stretching vibrations of the 4-methylphenyl group would typically appear in the region between 1550 and 1700 reciprocal centimeters, while the aromatic carbon-hydrogen stretching vibrations would be observed between 3020 and 3080 reciprocal centimeters. The presence of the oxazole ring would contribute additional characteristic absorptions, including carbon-nitrogen and carbon-oxygen stretching modes that reflect the heterocyclic nature of the compound.
The chloromethyl substituent would produce distinctive infrared absorptions related to the carbon-chlorine bond stretching and the carbon-hydrogen stretching vibrations of the methylene group. The carbon-chlorine stretching vibration typically appears in the lower frequency region, around 600 to 800 reciprocal centimeters, while the methylene carbon-hydrogen stretching vibrations would be observed in the alkane region between 2800 and 3000 reciprocal centimeters. The methyl groups attached to both the aromatic ring and the oxazole ring would contribute additional carbon-hydrogen stretching and bending vibrations in their respective characteristic frequency ranges.
| Functional Group | Expected Frequency Range (cm⁻¹) | Assignment |
|---|---|---|
| Aromatic C=C stretch | 1550-1700 | Benzene ring vibrations |
| Aromatic C-H stretch | 3020-3080 | Aromatic hydrogen |
| Alkyl C-H stretch | 2800-3000 | Methyl and methylene groups |
| C-Cl stretch | 600-800 | Carbon-chlorine bond |
Mass Spectrometric Fragmentation Patterns
Mass spectrometry provides crucial information about the molecular weight and fragmentation behavior of this compound. The technique involves the ionization of molecules followed by the separation and detection of the resulting ions based on their mass-to-charge ratios. For this compound, the molecular ion peak would appear at mass-to-charge ratio 221, corresponding to the molecular weight of 221.68 daltons when rounded to the nearest integer mass unit.
The fragmentation pattern of this compound would be characterized by several diagnostic fragment ions that reflect the structural features of the molecule. The presence of the chloromethyl group would likely result in the facile loss of chlorine (mass 35) or hydrogen chloride (mass 36) from the molecular ion, producing fragment ions at mass-to-charge ratios 186 and 185, respectively. The 4-methylphenyl substituent could undergo fragmentation to produce characteristic aromatic fragment ions, including the tropylium ion (mass-to-charge ratio 91) which is commonly observed in the mass spectra of compounds containing substituted benzyl groups.
The oxazole ring system would contribute to the fragmentation pattern through various ring-opening processes and the formation of characteristic nitrogen-containing fragment ions. The relative abundance of different fragment ions would depend on the ionization method employed and the specific experimental conditions used for the mass spectrometric analysis. Electron impact ionization would typically produce extensive fragmentation, providing detailed structural information, while softer ionization techniques such as electrospray ionization would favor the observation of the molecular ion with less fragmentation.
| Ion Type | m/z | Assignment |
|---|---|---|
| Molecular ion | 221 | [M]⁺ |
| Loss of Cl | 186 | [M-Cl]⁺ |
| Loss of HCl | 185 | [M-HCl]⁺ |
| Tropylium ion | 91 | [C₇H₇]⁺ |
Properties
IUPAC Name |
4-(chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c1-8-3-5-10(6-4-8)12-14-11(7-13)9(2)15-12/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTOUJFUSUPWOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408091 | |
| Record name | 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137090-44-9 | |
| Record name | 4-(Chloromethyl)-2-(4-methylphenyl)-5-methyloxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137090-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Multi-Step Synthesis via Cyclization and Chloromethylation
A widely reported approach involves a two-step process starting from appropriate precursors, typically involving:
Step 1: Formation of the Oxazole Core
The oxazole ring is constructed by cyclization reactions involving aldehydes or ketones bearing the 4-methylphenyl substituent, with reagents such as chloroacetic acid and ammonium acetate or amides under dehydrating conditions. This cyclization often requires dehydrating agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to facilitate ring closure.
Step 2: Introduction of the Chloromethyl Group
The chloromethyl substituent at the 4-position is introduced either by direct chloromethylation of the oxazole ring or by converting a hydroxymethyl intermediate using chlorinating agents such as thionyl chloride (SOCl₂), chloromethyl methyl ether, or trichlorophosphate under reflux conditions.
| Step | Reagents/Conditions | Temperature | Solvent | Notes |
|---|---|---|---|---|
| 1 | 4-Methylbenzaldehyde, chloroacetic acid, ammonium acetate, POCl₃ or PPA | 80-120 °C | Suitable solvent (e.g., acetonitrile or chloroform) | Cyclization to form oxazole ring |
| 2 | Chloromethylating agent (e.g., trichlorophosphate), ZnCl₂ catalyst | Reflux | Chloroform or 1,4-dioxane | Chloromethyl group introduction |
This two-step method is supported by literature describing similar oxazole derivatives, indicating yields and purity can be optimized by controlling temperature and reagent stoichiometry.
Alternative Synthetic Strategies
Robinson-Gabriel Synthesis: This classical method synthesizes oxazole derivatives by cyclodehydration of α-acylaminoketones. Although primarily used for 2,5-diaryloxazoles, modifications allow for introduction of substituents at the 4-position. This method involves protonation, cyclization, and dehydration steps under acidic conditions.
Van Leusen and Bredereck Reactions: These methods utilize tosylmethyl isocyanide (TosMIC) or amidine intermediates to construct oxazole rings with various substituents, offering alternative pathways for functionalization.
Direct Chloromethylation: Post-oxazole formation, chloromethylation can be achieved using chloromethyl methyl ether or similar reagents in the presence of Lewis acids like zinc chloride under reflux, enabling selective substitution at the 4-position.
Detailed Reaction Conditions and Parameters
| Parameter | Description/Value |
|---|---|
| Starting Materials | 4-Methylbenzaldehyde or 2,4-dimethylbenzaldehyde derivatives |
| Cyclization Agents | Ammonium acetate, chloroacetic acid, POCl₃, PPA |
| Chloromethylating Agents | Trichlorophosphate, chloromethyl methyl ether, SOCl₂ |
| Catalysts | Zinc chloride (ZnCl₂), Lewis acids |
| Solvents | Chloroform, 1,4-dioxane, acetonitrile |
| Temperature Range | 20 °C (for some steps) to reflux (~60-80 °C) |
| Reaction Time | Several hours to overnight depending on step |
| Yield Range | Typically moderate to good; optimization improves yield |
Industrial and Green Chemistry Considerations
Industrial synthesis of 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole often adapts these routes to continuous flow reactors to improve reaction control, scalability, and safety, especially handling chloromethylating agents. Green chemistry principles are increasingly applied by:
- Recycling solvents such as chloroform and dioxane
- Minimizing hazardous reagents through alternative chloromethylation methods
- Utilizing solvent-free or microwave-assisted cyclization to reduce energy consumption
Summary Table of Preparation Methods
| Method | Key Steps | Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Multi-step cyclization + chloromethylation | Cyclization of aldehyde + chloromethylation | Ammonium acetate, chloroacetic acid, POCl₃, trichlorophosphate, ZnCl₂, reflux | Well-established, good regioselectivity | Requires handling of toxic chloromethyl reagents |
| Robinson-Gabriel synthesis | Cyclodehydration of α-acylaminoketones | Acidic conditions, protonation, dehydration | Classical method, versatile | Less selective for chloromethyl substitution |
| Direct chloromethylation post-oxazole formation | Reaction with chloromethyl methyl ether | Lewis acid catalysis, reflux | Direct functionalization | Toxic reagents, potential side reactions |
| Green chemistry adaptations | Solvent recycling, microwave-assisted cyclization | Continuous flow reactors, alternative solvents | Environmentally friendly | Requires specialized equipment |
Research Findings and Notes
- The chloromethyl group is highly reactive and must be introduced under controlled conditions to avoid hydrolysis or side reactions.
- Zinc chloride acts as an effective Lewis acid catalyst, promoting chloromethylation with good selectivity.
- Cyclization steps benefit from dehydrating agents like phosphorus oxychloride, which facilitate ring closure and improve yield.
- Industrial processes focus on optimizing reaction parameters and solvent management to maximize yield and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.
Cycloaddition Reactions: The oxazole ring can participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted oxazole, while oxidation could produce an oxazole with a carboxyl group.
Scientific Research Applications
4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function.
Comparison with Similar Compounds
Structural Analogues
Halogen-Substituted Oxazoles and Thiazoles
- Compound 4 (4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole):
- Compound 5 (Bromo analogue of Compound 4):
Sulfonyl- and Sulfanyl-Substituted Oxazoles
- 5-Phenyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazole :
- 4-[(4-Chlorophenyl)sulfonyl]-5-[(4-fluorobenzyl)sulfanyl]-2-(furan-2-yl)-1,3-oxazole: Combines sulfonyl and sulfanyl groups, increasing hydrophilicity. Potential for dual therapeutic targeting via sulfur-mediated interactions .
Key Trends :
- Chloromethyl Group : Enhances electrophilic reactivity but correlates with moderate toxicity in aquatic models .
- Sulfonyl Groups : Improve antimicrobial efficacy but increase hydrophilicity, reducing blood-brain barrier penetration .
Physicochemical Properties
Insights :
Biological Activity
4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole is a synthetic compound belonging to the oxazole family, known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in cancer therapy and other therapeutic areas. This article explores its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H12ClNO
- Molecular Weight : 221.68 g/mol
- CAS Number : 137090-44-9
The unique structure of this compound, featuring both chloromethyl and methylphenyl groups, may contribute to its biological reactivity and therapeutic potential.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. The following sections detail specific findings regarding its biological activity.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against different cancer cell lines. Notably, studies have shown that oxazole derivatives can induce apoptosis in cancer cells:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.63 | Induction of apoptosis via p53 activation |
| A549 (Lung Cancer) | 12.50 | Disruption of mitochondrial function |
| HeLa (Cervical Cancer) | 10.00 | Activation of caspase pathways |
These results suggest that the compound may act through multiple mechanisms, including mitochondrial disruption and apoptosis induction.
The biological activity of this compound is thought to involve several pathways:
- Apoptosis Induction : The compound has been shown to increase levels of pro-apoptotic proteins such as p53 and activate caspases, leading to programmed cell death in cancer cells .
- Inhibition of Cell Proliferation : In vitro studies indicate that this compound can significantly inhibit the proliferation of various cancer cell lines by interfering with cell cycle progression .
- Targeting Mitochondrial Function : Similar compounds have been reported to affect mitochondrial integrity and energy production in cancer cells, which may be a contributing factor to their cytotoxic effects .
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Study on Breast Cancer Cells (MCF-7) :
-
Lung Cancer Research (A549) :
- In a study assessing the growth inhibition of A549 cells, the compound demonstrated an IC50 value of 12.50 µM, indicating potent anti-proliferative effects .
- Mechanistic studies suggested that the compound disrupts mitochondrial function, leading to reduced ATP production and increased oxidative stress.
Q & A
Q. What are the common synthetic routes for 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole?
The synthesis typically involves cyclization or substitution reactions. For example, chloromethyl groups can be introduced via nucleophilic substitution using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). A related method involves forming the oxazole core through condensation of a carboxylic acid derivative (e.g., ethyl acetoacetate) with a substituted benzaldehyde, followed by chlorination . Cyclization of hydrazides or amidoximes using POCl₃ at elevated temperatures (~120°C) is another approach, as seen in analogous oxadiazole syntheses .
Q. How is the compound characterized using spectroscopic techniques?
- IR spectroscopy : Key peaks include C-Cl stretching (~600–800 cm⁻¹), aromatic C-H stretches (~3000–3100 cm⁻¹), and oxazole ring vibrations (~1600–1650 cm⁻¹) .
- NMR :
- ¹H NMR : Aromatic protons (δ 7.2–7.5 ppm), methyl groups (δ 2.3–2.6 ppm), and chloromethyl (-CH₂Cl, δ 4.0–4.5 ppm).
- ¹³C NMR : Oxazole carbons (δ 150–160 ppm), aromatic carbons (δ 120–140 ppm), and methyl carbons (δ 20–25 ppm) .
- Mass spectrometry : Molecular ion peak (M⁺) matching the molecular weight (e.g., 235.7 g/mol) and fragments corresponding to the chloromethyl group (e.g., loss of Cl) .
Q. What are the key safety considerations when handling this compound?
The chloromethyl group (-CH₂Cl) is reactive and potentially carcinogenic. Handling requires:
Q. What purification techniques are effective for this compound?
- Recrystallization : Use solvents like ethanol or ethyl acetate, leveraging differences in solubility (melting points for analogous compounds range 49–98°C) .
- Column chromatography : Silica gel with hexane/ethyl acetate (e.g., 4:1 ratio) to separate polar impurities .
- Distillation : For liquid derivatives, though this compound is likely solid at room temperature .
Advanced Research Questions
Q. How do computational studies (e.g., DFT) aid in understanding its reactivity?
Density Functional Theory (DFT) can model electron distribution, predicting sites for electrophilic/nucleophilic attack. For example:
- The chloromethyl group’s electron-withdrawing effect reduces electron density at the oxazole ring, directing substitution to the 2- or 5-positions.
- Frontier molecular orbital (FMO) analysis reveals HOMO-LUMO gaps, correlating with stability and reactivity .
Q. What structural features influence its biological activity (e.g., anticancer properties)?
- Rigid oxazole core : Enhances target selectivity by mimicking peptide bonds in enzyme active sites.
- Chloromethyl group : Acts as an alkylating agent, disrupting DNA or enzyme function (e.g., tubulin polymerization inhibition).
- 4-Methylphenyl substituent : Improves lipophilicity, aiding cellular uptake .
Q. How is X-ray crystallography used to confirm its structure?
Single-crystal X-ray diffraction provides precise bond lengths and angles. For example:
Q. How can instability of the chloromethyl group during reactions be addressed?
Q. What is the mechanism of its anticancer activity?
- Tubulin inhibition : The compound binds to β-tubulin’s colchicine site, disrupting microtubule assembly.
- Enzyme inhibition : Blocks inosine monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in guanine nucleotide biosynthesis.
- DNA alkylation : Chloromethyl group cross-links DNA strands, inducing apoptosis .
Q. How can contradictory data in biological assays (e.g., IC₅₀ variability) be analyzed?
- Solubility factors : Poor solubility in aqueous buffers may lead to underestimation of potency. Use DMSO as a co-solvent (<1% v/v).
- Assay conditions : Varying pH or serum proteins (e.g., albumin) can alter compound bioavailability.
- Structural analogs : Compare activity of derivatives (e.g., replacing -CH₂Cl with -CH₂Br) to isolate substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
